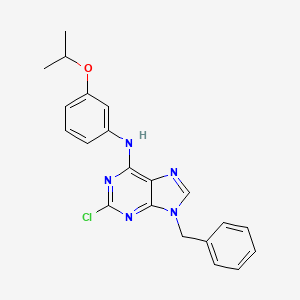
9H-Purin-6-amine, 2-chloro-N-(3-(1-methylethoxy)phenyl)-9-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Benzyl-2-chloro-N-(3-isopropoxyphenyl)-9H-purin-6-amine is a synthetic organic compound that belongs to the purine class of molecules. Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in nucleic acids (DNA and RNA). This compound is of interest in various fields of research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-2-chloro-N-(3-isopropoxyphenyl)-9H-purin-6-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Purine Core: Starting from a suitable purine precursor, such as 6-chloropurine, the core structure is formed.
Substitution Reactions: Introduction of the benzyl group at the 9-position and the isopropoxyphenyl group at the N-position through nucleophilic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve:
Batch or Continuous Flow Reactors: To handle large volumes of reactants.
Catalysts and Solvents: Use of specific catalysts and solvents to enhance reaction rates and selectivity.
Purification Techniques: Advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
9-Benzyl-2-chloro-N-(3-isopropoxyphenyl)-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Nucleophilic or electrophilic substitution reactions at the purine core or side chains.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include dimethyl sulfoxide (DMSO), acetonitrile, and methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Use in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 9-Benzyl-2-chloro-N-(3-isopropoxyphenyl)-9H-purin-6-amine would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include:
Binding to Active Sites: Inhibiting or activating enzyme functions.
Signal Transduction: Modulating cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
9-Benzyl-2-chloro-9H-purin-6-amine: Lacks the isopropoxyphenyl group.
2-Chloro-N-(3-isopropoxyphenyl)-9H-purin-6-amine: Lacks the benzyl group.
Uniqueness
The presence of both the benzyl and isopropoxyphenyl groups in 9-Benzyl-2-chloro-N-(3-isopropoxyphenyl)-9H-purin-6-amine might confer unique properties, such as enhanced binding affinity or selectivity for certain biological targets.
Biological Activity
9H-Purin-6-amine, 2-chloro-N-(3-(1-methylethoxy)phenyl)-9-(phenylmethyl)- is a purine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a chloro group and various aromatic substituents. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.
- Molecular Formula : C17H18ClN5
- Molecular Weight : 331.81 g/mol
- CAS Number : 1839-18-5
The biological activity of this compound primarily revolves around its interaction with various enzymes and receptors in cellular pathways. It has been identified as a potential inhibitor of cyclin-dependent kinases (CDKs), which play significant roles in cell cycle regulation and cancer progression. The inhibition of CDKs can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Anticancer Activity
Research has shown that 9H-Purin-6-amine derivatives exhibit significant anticancer properties. For instance, studies indicate that compounds with similar structures inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis.
Table 1: Anticancer Activity of 9H-Purin Derivatives
| Compound Structure | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2-chloro-N-(3-(1-methylethoxy)phenyl)-9-(phenylmethyl)- | A549 (Lung) | 10 | CDK Inhibition |
| 2-chloro-N,N-dimethyl-9-(phenylmethyl)- | MCF-7 (Breast) | 15 | Apoptosis Induction |
| N,N-dimethyl-9-((3-(trifluoromethyl)phenyl)methyl)- | HeLa (Cervical) | 12 | Cell Cycle Arrest |
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of casein kinase and extracellular signal-regulated kinases (ERKs), which are vital for various cellular functions including proliferation and differentiation.
Study on CDK Inhibition
In a recent study, the compound was tested against several CDK enzymes. The results demonstrated that it effectively inhibited CDK2 and CDK4 with IC50 values in the low micromolar range. This inhibition led to significant reductions in cell viability in cultured cancer cells, suggesting its potential as a therapeutic agent in oncology.
Study on Apoptosis Induction
Another study focused on the compound's role in apoptosis induction in MCF-7 breast cancer cells. The findings indicated that treatment with the compound resulted in increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins, confirming its potential as an anticancer agent.
Properties
CAS No. |
125802-59-7 |
|---|---|
Molecular Formula |
C21H20ClN5O |
Molecular Weight |
393.9 g/mol |
IUPAC Name |
9-benzyl-2-chloro-N-(3-propan-2-yloxyphenyl)purin-6-amine |
InChI |
InChI=1S/C21H20ClN5O/c1-14(2)28-17-10-6-9-16(11-17)24-19-18-20(26-21(22)25-19)27(13-23-18)12-15-7-4-3-5-8-15/h3-11,13-14H,12H2,1-2H3,(H,24,25,26) |
InChI Key |
FGRVYPNAORNBIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)NC2=C3C(=NC(=N2)Cl)N(C=N3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















